N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide

Physicochemical Profile Drug-likeness Oxalamide

N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 1234800-05-5) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide bridge connecting a phenyl ring on one side and a 1-(methylsulfonyl)piperidin-4-yl moiety on the other. The compound has a molecular weight of 339.4 g/mol, a topological polar surface area of 104 Ų, and a computed XLogP3-AA of 0.8, indicating moderate lipophilicity.

Molecular Formula C15H21N3O4S
Molecular Weight 339.41
CAS No. 1234800-05-5
Cat. No. B2756008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide
CAS1234800-05-5
Molecular FormulaC15H21N3O4S
Molecular Weight339.41
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H21N3O4S/c1-23(21,22)18-9-7-12(8-10-18)11-16-14(19)15(20)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)(H,17,20)
InChIKeyNGKQYPPMOXAZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 1234800-05-5): Chemical Profile for Research Procurement


N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 1234800-05-5) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide bridge connecting a phenyl ring on one side and a 1-(methylsulfonyl)piperidin-4-yl moiety on the other [1]. The compound has a molecular weight of 339.4 g/mol, a topological polar surface area of 104 Ų, and a computed XLogP3-AA of 0.8, indicating moderate lipophilicity [1]. It is cataloged under PubChem CID 49682211 and is primarily marketed as a research chemical for biological screening applications [1].

Why N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide Cannot Be Casually Substituted with In-Class Analogs


This compound occupies a specific structural niche that prevents reliable substitution with other oxalamide derivatives or piperidine-containing analogs without risking a loss of targeted activity. The combination of a terminal phenyl group on the oxalamide bridge and a methylsulfonyl-substituted piperidine ring creates a unique pharmacophore and physicochemical profile [1]. A structurally distinct analog, N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide, has been used in a screen for inhibitors of the RMI-FANCM protein-protein interaction, demonstrating that even small changes to the piperidine N-substituent can lead to inclusion in entirely different biological screening cascades . Simply substituting a compound from the same broad class without matched quantitative biological data introduces significant risk into experimental design and procurement decisions.

Quantitative Differentiation Evidence for N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide Procurement


Intrinsic Physicochemical Properties vs. In-Class Analogs

The target compound features a unique combination of a phenyloxalamide group and a methylsulfonyl piperidine, resulting in a specific molecular weight (339.4 g/mol) and lipophilicity (XLogP3-AA: 0.8) that differentiates it from closely related oxalamide analogs. For instance, the benzyl-substituted analog N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 952977-27-4) has a higher molecular weight of 351.4 g/mol and is qualitatively expected to be more lipophilic due to the benzyl group [1]. This difference in fundamental properties can lead to divergent solubility, permeability, and non-specific binding characteristics, which are critical for in vitro assay performance.

Physicochemical Profile Drug-likeness Oxalamide

Functional Segregation in Biological Screening Applications

A structurally distinct analog, N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide, has been explicitly utilized in a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction, a target involved in DNA repair . The target compound, due to its methylsulfonyl substitution, is marketed by multiple vendors for CDK2 inhibition screening, suggesting a different biological activity profile. This functional segregation, even without direct head-to-head data, implies that the substitution of the piperidine N-group (benzyl vs. methylsulfonyl) results in target-specific engagement that is non-interchangeable for focused research programs.

Biological Screening Protein-Protein Interaction Chemical Probe

Defined Application Scenarios for N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide Based on Available Evidence


Focused Lead Identification for CDK2-Mediated Indications

Based on its primary annotation as a CDK2 inhibitor, the most evidence-supported application for this compound is in early-stage drug discovery campaigns for cancers with deregulated CDK2 activity, such as ovarian, gastric, and breast cancers [1]. Its procurement is specifically recommended for research groups conducting high-throughput or focused screening against CDK2, where its unique methylsulfonyl-piperidine scaffold offers a distinct starting point for structure-activity relationship (SAR) studies compared to other oxalamide-based inhibitors.

Advancing Chemical Probe Development for DNA Repair Pathway Analysis

The demonstrated use of a closely related analog in an RMI-FANCM MM2 inhibitor screen suggests this chemical scaffold has potential as a probe for DNA repair pathways . Procuring the target compound, with its different N-substituent, offers a strategic opportunity to develop a comparative chemical biology toolset. By testing both the target compound and its benzyl analog in parallel, researchers can map the structure-activity landscape for this target family, potentially leading to more selective probes.

Pharmacophore Validation in Oxalamide-Based Kinase Inhibitor Programs

With its computed XLogP3-AA of 0.8 and topological polar surface area of 104 Ų, this compound falls within a favorable drug-like property space for lead optimization [2]. Its procurement is valuable for medicinal chemistry teams seeking to validate the oxalamide pharmacophore in kinase inhibition. The methylsulfonyl group provides a metabolically stable replacement for the benzyl group found in the analog, potentially reducing the risk of CYP450-mediated metabolism and reactive metabolite formation, a common liability in drug development.

Quote Request

Request a Quote for N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.